molecular formula C24H28N6O6 B14252807 N-Benzoylglycyl-5-[(N-benzoylglycyl)amino]-6-oxolysinamide CAS No. 380365-67-3

N-Benzoylglycyl-5-[(N-benzoylglycyl)amino]-6-oxolysinamide

Cat. No.: B14252807
CAS No.: 380365-67-3
M. Wt: 496.5 g/mol
InChI Key: XNEMTALTKASFLX-UHFFFAOYSA-N
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Description

N-Benzoylglycyl-5-[(N-benzoylglycyl)amino]-6-oxolysinamide is a complex organic compound with the molecular formula C24H28N6O6. This compound is known for its unique structure, which includes benzoyl and glycyl groups, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzoylglycyl-5-[(N-benzoylglycyl)amino]-6-oxolysinamide typically involves the reaction of benzoylglycine with lysine derivatives under controlled conditions. The process often requires the use of protecting groups to prevent unwanted side reactions. Common reagents include benzoyl chloride and glycine, with reaction conditions involving temperatures ranging from 0°C to 50°C and pH levels maintained between 7 and 9.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Benzoylglycyl-5-[(N-benzoylglycyl)amino]-6-oxolysinamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; temperatures between 20°C and 40°C.

    Reduction: Sodium borohydride, lithium aluminum hydride; temperatures between 0°C and 25°C.

    Substitution: Sodium methoxide, methanol; temperatures between 25°C and 50°C.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, or substituted benzoylglycyl derivatives.

Scientific Research Applications

N-Benzoylglycyl-5-[(N-benzoylglycyl)amino]-6-oxolysinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in protein modification and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Benzoylglycyl-5-[(N-benzoylglycyl)amino]-6-oxolysinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, including reduced inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

    N-Benzoylglycylglycine: Similar in structure but lacks the additional lysinamide group.

    N-Benzoylglycyl-L-phenylalanine: Contains a phenylalanine residue instead of lysine.

    N-Benzoylglycyl-D-phenylalaninamide: A stereoisomer with different biological activity.

Uniqueness

N-Benzoylglycyl-5-[(N-benzoylglycyl)amino]-6-oxolysinamide is unique due to its specific combination of benzoyl, glycyl, and lysinamide groups, which confer distinct chemical and biological properties

Properties

CAS No.

380365-67-3

Molecular Formula

C24H28N6O6

Molecular Weight

496.5 g/mol

IUPAC Name

2,5-bis[(2-benzamidoacetyl)amino]hexanediamide

InChI

InChI=1S/C24H28N6O6/c25-21(33)17(29-19(31)13-27-23(35)15-7-3-1-4-8-15)11-12-18(22(26)34)30-20(32)14-28-24(36)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H2,25,33)(H2,26,34)(H,27,35)(H,28,36)(H,29,31)(H,30,32)

InChI Key

XNEMTALTKASFLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)NC(CCC(C(=O)N)NC(=O)CNC(=O)C2=CC=CC=C2)C(=O)N

Origin of Product

United States

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